molecular formula C9H8BrClO2 B15358459 Methyl 2-bromo-3-chloro-5-methylbenzoate

Methyl 2-bromo-3-chloro-5-methylbenzoate

Cat. No.: B15358459
M. Wt: 263.51 g/mol
InChI Key: MDMVNUHTNUBNCR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-chloro-5-methylbenzoate is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂ (calculated molecular weight: ~263.35 g/mol). Its structure features a benzoate backbone substituted with bromine at position 2, chlorine at position 3, and a methyl group at position 5, with a methyl ester group at the carboxylate position. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical research, due to the reactivity of its halogen substituents (Br and Cl) in nucleophilic substitution or coupling reactions. The steric and electronic effects of its substituents influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

methyl 2-bromo-3-chloro-5-methylbenzoate

InChI

InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)8(10)7(11)4-5/h3-4H,1-2H3

InChI Key

MDMVNUHTNUBNCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Br)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-bromo-3-chloro-5-methylbenzoate exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

(a) Ethyl 2-bromo-3-chloro-5-methylbenzoate

  • Molecular Formula : C₁₀H₁₀BrClO₂ .
  • Key Differences : The ethyl ester group increases molecular weight (277.35 g/mol) and lipophilicity compared to the methyl ester. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 147.8 Ų) suggest slightly larger molecular size and polarity than the methyl analog .
  • Applications : The ethyl variant may exhibit slower hydrolysis rates in biological systems due to its larger ester group.

(b) Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

  • Molecular Formula : C₉H₉BrO₄ (MW: 261.07 g/mol) .
  • This increases solubility in polar solvents but reduces stability under acidic conditions.

(c) Ethyl 2-amino-3-bromo-5-methylbenzoate

  • Molecular Formula: C₁₀H₁₂BrNO₂ (MW: 274.12 g/mol) .
  • Key Differences: The amino group at position 2 introduces basicity, enabling participation in acid-base reactions. This contrasts with the electron-withdrawing halogens in the target compound, which deactivate the aromatic ring.

(d) Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate

  • Molecular Formula : C₉H₅BrClF₃O₃ .
  • Key Differences : The trifluoromethoxy group at position 5 is strongly electron-withdrawing, altering electronic density and directing electrophilic substitution to specific ring positions. This compound may exhibit higher metabolic resistance compared to the methyl-substituted analog.

Data Table: Comparative Properties of Methyl 2-bromo-3-chloro-5-methylbenzoate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₉H₈BrClO₂ 263.35 2-Br, 3-Cl, 5-CH₃ High halogen reactivity, moderate lipophilicity
Ethyl 2-bromo-3-chloro-5-methylbenzoate C₁₀H₁₀BrClO₂ 277.35 Ethyl ester Higher CCS (147.8 Ų for [M+H]⁺)
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate C₉H₉BrO₄ 261.07 2-OH, 3-OCH₃ Enhanced polarity, lower thermal stability
Ethyl 2-amino-3-bromo-5-methylbenzoate C₁₀H₁₂BrNO₂ 274.12 2-NH₂ Basic character, potential for salt formation
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate C₉H₅BrClF₃O₃ 332.49 5-OCHF₃ Strong electron-withdrawing effects

Reactivity and Application Insights

  • Halogen Reactivity: Bromine and chlorine at positions 2 and 3 in the target compound facilitate Suzuki-Miyaura or Ullmann coupling reactions, whereas amino or hydroxy groups (as in and ) enable condensation or acylation reactions.
  • Ester Group Impact: Methyl esters generally exhibit higher volatility and faster hydrolysis rates than ethyl esters, making them preferable in reactions requiring rapid turnover .

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